1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the CAS Number: 100501-58-4 . It has a molecular weight of 137.18 and its molecular formula is C7H11N3 . The compound appears as a yellow solid .
Molecular Structure Analysis
The InChI code for 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is 1S/C7H11N3/c1-10-7-2-3-8-4-6(7)5-9-10/h5,8H,2-4H2,1H3 . The Canonical SMILES is CN1C2=C (CNCC2)C=N1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 137.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 173.0719751 g/mol . The topological polar surface area is 29.8 Ų .Scientific Research Applications
Corrosion Inhibition
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments. These compounds, including variations like 3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine derivatives, have shown significant potential in protecting mild steel and copper against corrosion in hydrochloric acid solutions. Their efficiency was demonstrated through various techniques, including weight loss measurements, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, indicating their mixed-type inhibition properties and potential for application in industrial corrosion protection processes (Dandia et al., 2013), (Sudheer & Quraishi, 2015).
Antiproliferative Activity
Research has been conducted on the antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives against various cancer cell lines, including lung, cervical, breast, and prostate cancers. Some compounds within this chemical class have shown promising antiproliferative effects, suggesting their potential use in cancer treatment. The inhibitory activity of these compounds against human kinases, such as Aurora-A, Aurora-B, CDK5/P25, and mTOR, has been highlighted, indicating a possible mechanism for their antiproliferative effects (Pawar, Pansare, & Shinde, 2017).
Synthesis of Heterocycles
The synthesis and structural elucidation of various pyrazolo[3,4-c]pyridine derivatives have been explored, highlighting their importance in the creation of novel heterocyclic compounds. These studies include the development of methods for regioselective synthesis, investigation into their molecular conformations, and examination of their potential applications. Such research underscores the versatility and significance of pyrazolo[3,4-c]pyridine derivatives in synthetic organic chemistry, offering pathways to new materials with potential pharmaceutical, material science, and chemical research applications (Nikpassand et al., 2010), (Sagar et al., 2017).
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-7-5-8-3-2-6(7)4-9-10/h4,8H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVQVYBLIGHWMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCNC2)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228994-66-8 | |
Record name | 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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